molecular formula C14H8ClFN2OS B438380 N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide CAS No. 325763-32-4

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide

Cat. No.: B438380
CAS No.: 325763-32-4
M. Wt: 306.7g/mol
InChI Key: YKHCFJZIPIFBJC-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a synthetic small molecule based on the benzothiazole scaffold, a structure recognized in medicinal chemistry as a "privileged" or "magic molecule" due to its diverse and potent biological activities . The core benzothiazole structure consists of a benzene ring fused to a 1,3-thiazole ring, and this compound features specific chloro and fluorobenzamide substituents that are designed to modulate its electronic properties, bioavailability, and target selectivity . Researchers are increasingly interested in such substituted benzothiazole derivatives to address the global challenge of antimicrobial resistance. This compound is of significant value for in vitro screening programs aimed at discovering new therapeutic agents with potential antibacterial and antifungal activities, particularly against multi-drug resistant strains . Furthermore, 2-arylbenzothiazole derivatives have demonstrated substantial promise in oncology research, showing selective and potent antitumor properties in various experimental models, making them interesting leads for the development of novel anticancer agents . The incorporation of halogen atoms (chloro and fluoro) is a common strategy in drug design to influence a molecule's lipophilicity, metabolic stability, and its interaction with biological targets. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHCFJZIPIFBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloro-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of 2-amino-5-chlorobenzenethiol with cyanogen bromide (BrCN) in acidic conditions:

2-Amino-5-chlorobenzenethiol+BrCNHCl, EtOH6-Chloro-1,3-benzothiazol-2-amine+NH4Br\text{2-Amino-5-chlorobenzenethiol} + \text{BrCN} \xrightarrow{\text{HCl, EtOH}} \text{6-Chloro-1,3-benzothiazol-2-amine} + \text{NH}_4\text{Br}

Optimization Notes :

  • Solvent : Ethanol or dichloromethane improves yield (70–85%).

  • Temperature : Reflux at 80°C for 6–8 hours ensures complete cyclization.

Acylation with 3-Fluorobenzoyl Chloride

The amine undergoes nucleophilic acyl substitution with 3-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base:

6-Chloro-1,3-benzothiazol-2-amine+3-Fluorobenzoyl chlorideTEA, DCMThis compound+HCl\text{6-Chloro-1,3-benzothiazol-2-amine} + \text{3-Fluorobenzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Reaction Conditions :

ParameterOptimal ValueEffect on Yield
Temperature0–5°C (initial), then 25°CMinimizes side reactions
Molar Ratio (Amine:AcCl)1:1.2Ensures complete acylation
Reaction Time4–6 hours>90% conversion

Workup :

  • Quench with ice-cold water to precipitate the product.

  • Purify via recrystallization from ethanol/water (yield: 75–82%).

Synthetic Route 2: Coupling Agent-Mediated Amide Formation

Carboxylic Acid Activation

For laboratories avoiding acyl chlorides, 3-fluorobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

3-Fluorobenzoic acid+EDCl/HOBtActivated ester\text{3-Fluorobenzoic acid} + \text{EDCl/HOBt} \rightarrow \text{Activated ester}

Coupling with Benzothiazolamine

The activated ester reacts with 6-chloro-1,3-benzothiazol-2-amine in dimethylformamide (DMF):

Activated ester+6-Chloro-1,3-benzothiazol-2-amineDMF, RTTarget compound+Byproducts\text{Activated ester} + \text{6-Chloro-1,3-benzothiazol-2-amine} \xrightarrow{\text{DMF, RT}} \text{Target compound} + \text{Byproducts}

Advantages :

  • Higher purity due to milder conditions.

  • Reduced hydrolysis risk compared to acyl chlorides.

Yield Comparison :

Activation MethodSolventYield (%)
EDCl/HOBtDMF78
DCC/DMAPTHF72

Critical Challenges and Mitigation Strategies

Hygroscopicity of 3-Fluorobenzoyl Chloride

Issue : Rapid hydrolysis in moist environments reduces acylating efficiency.
Solution :

  • Use anhydrous DCM with molecular sieves.

  • Add acyl chloride dropwise under nitrogen atmosphere.

Purification of Polar Byproducts

Issue : Unreacted starting materials and HCl salts co-precipitate.
Solution :

  • Sequential washes with 5% NaHCO₃ (removes acids) and brine (removes organics).

  • Column chromatography (silica gel, eluent: hexane/EtOAc 3:1).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, benzothiazole-H)

    • δ 7.85–7.45 (m, 4H, aromatic-H)

    • δ 6.90 (br s, 1H, NH).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 307.0104 [M+H]⁺

  • Calculated for C₁₄H₈ClFN₂OS : 307.0101.

Scale-Up Considerations

Solvent Recovery

  • Distill DCM and ethanol for reuse, reducing costs by 40%.

Continuous Flow Synthesis

  • Microreactor systems enhance heat transfer and reduce reaction time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide exhibits significant anti-inflammatory , analgesic , and antimicrobial properties. Its mechanism of action primarily involves the inhibition of enzymes responsible for prostaglandin synthesis, which are key mediators in inflammatory responses.

Key Activities

  • Anti-inflammatory : Inhibits prostaglandin synthesis.
  • Analgesic : Reduces pain perception via enzyme inhibition.
  • Antimicrobial : Effective against various bacterial strains.

Biological Research

The compound serves as a valuable tool in biological studies aimed at understanding the interactions between benzothiazole derivatives and biological targets. Its application in drug development focuses on overcoming challenges related to bacterial resistance and cancer treatment.

Case Studies

  • Antimicrobial Activity : Research indicates that the compound demonstrates potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Potential : Studies have shown that modifications of benzothiazole compounds can lead to significant inhibition of cancer cell proliferation, particularly in lung and breast cancer cell lines .

Industrial Applications

This compound is utilized in the synthesis of advanced materials and specialty chemicals due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Research Findings

Numerous studies have investigated the biological activities of this compound. Below are summarized findings from relevant research:

  • Antibacterial Efficacy : The compound has shown significant antibacterial potency against strains such as Staphylococcus aureus and Klebsiella pneumoniae with MIC values around 5.19 µM .
  • Antifungal Activity : It has demonstrated antifungal effects comparable to those of fluconazole against fungi like Candida albicans .

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in signaling pathways related to inflammation and cancer.

Comparison with Similar Compounds

Structural Variations in Benzothiazole Derivatives

Benzothiazole derivatives exhibit structural diversity primarily through:

  • Substituents on the benzothiazole ring (e.g., Cl, F, CF₃, OCH₃ at position 6).
  • Modifications to the amide side chain (e.g., benzamide, phenylacetamide, or semicarbazone).

Key analogs and their distinguishing features are summarized below:

Compound Name Benzothiazole Substituent Amide/Acetamide Substituent Molecular Weight (g/mol) Key Properties/Activities Source
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide 6-Cl 3-Fluorobenzamide 306.74 Structural benchmark; antifungal potential?
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide 6-F 3-Chlorobenzamide 306.74 Positional isomer; similar lipophilicity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-CF₃ Phenylacetamide 352.34 Increased steric bulk; patent-protected
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 6-F, 3-ethyl 3-Fluorobenzamide 318.30 Higher XLogP3 (4.1); enhanced lipophilicity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 6-OCH₂CH₃ 4-CF₃-Benzamide 366.36 Electron-withdrawing groups; solubility challenges?

Impact of Substituents on Physicochemical Properties

  • Electron Effects : Fluorine’s electronegativity may enhance metabolic stability and binding interactions compared to chloro or methoxy groups .
  • Positional Isomerism : Switching substituent positions (e.g., 6-Cl vs. 6-F) alters steric and electronic profiles, impacting biological activity. For example, 6-Cl analogs may exhibit stronger antifungal activity than 6-F isomers .

Antifungal and Antimicrobial Activity

  • Trifluoro-Substituted Analogs: Position isomers of trifluoro-substituted benzamides were synthesized to improve antifungal activity over earlier inactive derivatives .

Anticonvulsant Potential

  • Benzothiazole-Semicarbazones : Derivatives like 4g and 4i showed 100% protection in maximal electroshock (MES) models at 30 mg/kg, highlighting the benzothiazole scaffold’s relevance in CNS disorders . The target compound’s amide group may offer similar pharmacophore features but requires explicit testing.

Patent Landscape

  • EUROPEAN PATENT EP3348550A1 : Protects acetamide derivatives (e.g., 6-CF₃, 3-chlorophenyl) for undisclosed therapeutic applications, emphasizing the commercial interest in benzothiazole modifications .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

This compound features a benzothiazole core substituted with chlorine and fluorine atoms. The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 3-fluorobenzoyl chloride in the presence of bases like triethylamine or pyridine to facilitate the formation of the amide bond.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation and pain .

2.2 Therapeutic Applications

The compound exhibits a range of pharmacological effects:

  • Anti-inflammatory : It demonstrates potent anti-inflammatory properties by inhibiting COX enzymes, thus reducing the production of inflammatory mediators.
  • Analgesic : Its analgesic effects are linked to its anti-inflammatory activity.
  • Antimicrobial : Preliminary studies suggest antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .

3. Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models, administration of this compound resulted in a significant reduction in inflammation markers compared to control groups. The study indicated that doses as low as 10 mg/kg were effective in reducing edema induced by carrageenan .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli .

4. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzothiazole derivatives:

Compound NameKey DifferencesPotential Impact
N-(6-chloro-1,3-benzothiazol-2-yl)acetamideLacks fluorine substitutionMay exhibit reduced biological activity
N-(7-chloro-4-methylbenzothiazol-2-yl)-4-fluorobenzamideDifferent substitution patternAltered pharmacological profile
N-(6-chloro-benzothiazolyl)-benzamideLacks both methyl and fluorine substitutionsSignificantly reduced enzyme inhibition capabilities

This table highlights how variations in substituents can influence both biological activity and therapeutic potential.

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Its ability to inhibit key enzymes involved in inflammation and microbial growth positions it as a valuable compound in medicinal chemistry. Future studies should focus on elucidating its full pharmacological profile and potential clinical applications.

Q & A

Q. What are the standard synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide, and how is reaction completion monitored?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 6-chloro-1,3-benzothiazol-2-amine with 3-fluorobenzoyl chloride in pyridine, stirred overnight at room temperature . Reaction completion is monitored using thin-layer chromatography (TLC) with acetonitrile-methanol (1:1) as the mobile phase. Post-reaction, purification includes washing with NaHCO₃ to remove unreacted acid chloride, followed by recrystallization from methanol . Key validation steps include elemental analysis (e.g., C, H, N percentages) and mass spectrometry (FABMS) to confirm molecular ion peaks .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • FTIR : Identify functional groups such as amide C=O (~1640–1680 cm⁻¹), C-Cl stretches (~690–735 cm⁻¹), and C=S (if present, ~1310 cm⁻¹) .
  • ¹H NMR : Focus on aromatic proton multiplicity (e.g., δ 6.6–7.7 ppm for benzothiazole and fluorophenyl moieties) and NH signals (~8–11 ppm, D₂O exchangeable) .
  • Mass Spectrometry : Confirm molecular weight via FABMS or ESI-MS (e.g., [M+1]⁺ or [M+2]⁺ peaks) .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., C: ~47–54%, N: ~7–15%) .

Advanced Research Questions

Q. How can conflicting NMR and IR data during structural confirmation be resolved?

Methodological Answer: Discrepancies may arise from tautomerism, solvate formation, or impurities. For example:

  • NH Signal Absence in NMR : If NH protons are not observed, consider deuterated solvent interactions or exchange broadening. Use DMSO-d₆ to stabilize NH protons .
  • Unexpected IR Peaks : A C=S stretch (~1310 cm⁻¹) in IR but no thione group in NMR suggests byproduct formation. Re-examine reaction conditions (e.g., thiourea intermediates) and employ LC-MS to trace impurities .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction. Use SHELXL for refinement, focusing on hydrogen-bonding patterns (e.g., N–H⋯N/C interactions) .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., methanol-acetonitrile) to slow crystallization and improve crystal quality .
  • Temperature Control : Gradual cooling from 50°C to room temperature minimizes twinning .
  • Hydrogen Bonding : Design derivatives with strong hydrogen-bond donors (e.g., –OH or –NH₂ groups) to enhance packing. For example, phenolic –OH groups in analogs promote centrosymmetric dimer formation .
  • SHELX Refinement : Apply restraints for disordered atoms (e.g., fluorine in 3-fluorophenyl) and validate with R-factor convergence (< 0.05) .

Q. How should researchers analyze unexpected byproducts, such as dethiocyanation products, during synthesis?

Methodological Answer:

  • Mechanistic Insight : Dethiocyanation (e.g., thiourea → benzamide conversion) can occur via metal-catalyzed pathways (e.g., Co²⁺ in thiourea reactions). Monitor reaction progress with TLC and isolate intermediates .
  • Spectroscopic Comparison : Compare byproduct IR peaks (e.g., loss of C=S at ~1310 cm⁻¹) and NMR shifts (e.g., absence of thiourea NH signals) .
  • Crystallographic Evidence : Resolve structural ambiguities via X-ray diffraction. For example, a study confirmed dethiocyanation by identifying the absence of sulfur in the refined structure .

Q. What computational methods support the analysis of intermolecular interactions in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate hydrogen-bond strengths (e.g., N–H⋯N vs. C–H⋯O) using Gaussian09 with B3LYP/6-311G(d,p) basis sets .
  • Molecular Packing Analysis : Use Mercury Software to visualize π-π stacking (e.g., benzothiazole-fluorophenyl interactions) and quantify interplanar distances (3.5–4.0 Å optimal) .
  • Electrostatic Potential Maps : Map charge distribution to predict reactive sites (e.g., electron-deficient fluorophenyl ring for nucleophilic attacks) .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and experimental elemental analysis data?

Methodological Answer:

  • Sample Purity : Re-crystallize the compound and re-run CHN analysis. For example, a 0.5% deviation in nitrogen content may indicate residual solvent .
  • Halogen Content : Use combustion-ion chromatography for accurate Cl/F quantification if standard CHN analysis underestimates halogens .
  • Byproduct Interference : Employ HPLC to detect impurities (e.g., unreacted amine or acyl chloride) contributing to anomalous results .

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